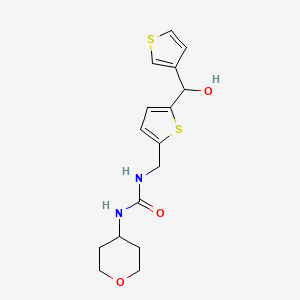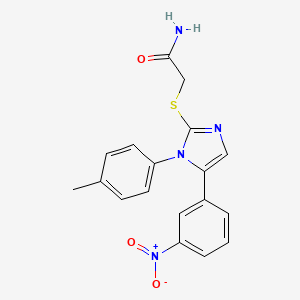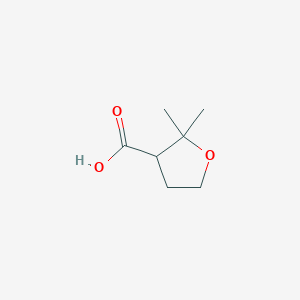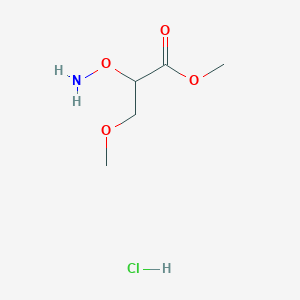
1-Amino-4,4-dimethylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4,4-dimethylcyclohexane-1-carboxamide is a chemical compound with the CAS Number: 1407337-79-4 . It has a molecular weight of 170.25 . The physical form of this compound is a powder .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 atoms; 18 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Aplicaciones Científicas De Investigación
Synthesis and Properties of Aromatic Polyamides
Researchers have explored the synthesis of aromatic polyamides containing cyclohexane structures, demonstrating their potential in creating materials with desirable thermal properties and solubility in polar aprotic solvents. These polyamides show promise for applications requiring materials with high thermal stability and flexibility, such as in the production of transparent, flexible films (Hsiao et al., 1999).
Molecular Docking and Theoretical Studies
Theoretical and experimental properties of derivatives of cyclohexanone, such as AMINE DIMEDONE, have been explored through DFT/TD-DFT studies, revealing insights into their molecular structure and potential interactions with biological targets. These studies offer a foundation for developing nitrogen-containing compounds with potential applications in pharmaceuticals and materials science (Fatima et al., 2021).
Catalytic Activity in Organic Synthesis
The catalytic activity of gold(I) complexes derived from cyclohexane-based carbenes has been investigated for their efficiency in hydroamination reactions. This research highlights the role of cyclohexane derivatives in facilitating the synthesis of nitrogen-containing heterocycles, offering pathways for the production of valuable organic compounds (Zeng et al., 2009).
Biodegradability of Polyesteramides
The synthesis and biodegradability of polyesteramides containing peptide linkages have been studied, with findings indicating that the nature of amino acid residues significantly affects the rate of enzymatic degradation. This research contributes to the development of environmentally friendly materials with potential applications in agriculture and biomedicine (Fan et al., 2000).
Synthesis of Sulfonamide Derivatives
The synthesis of novel sulfonamide derivatives of tranexamic acid demonstrates the utility of cyclohexane-based compounds in creating structures with potential antimicrobial activity. Such studies are vital for the development of new therapeutic agents (Ashfaq et al., 2016).
Safety and Hazards
The safety information available indicates that 1-Amino-4,4-dimethylcyclohexane-1-carboxamide has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mecanismo De Acción
Pharmacokinetics
Its relatively small size (molecular weight: 17025 ) could potentially allow for good absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, its predicted pKa is 16.16 , suggesting it would exist primarily in its protonated form in physiological pH.
Propiedades
IUPAC Name |
1-amino-4,4-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)3-5-9(11,6-4-8)7(10)12/h3-6,11H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEKEGZXSWOPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)


![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970626.png)
![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)
![1-[1-(2-Hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone hydrochloride](/img/structure/B2970629.png)

![3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2970632.png)


![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)
![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide](/img/structure/B2970639.png)